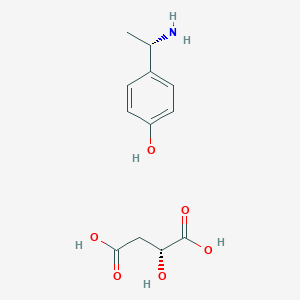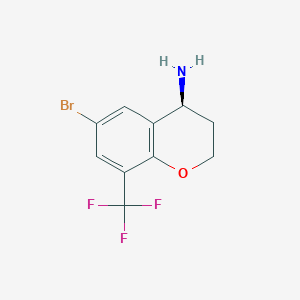
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine is a chemical compound belonging to the chroman family. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the compound enhances its chemical reactivity and potential biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Bromination: The chroman derivative undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6th position.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-8-(trifluoromethyl)chroman-4-amine: Lacks the (S)-configuration, which may affect its biological activity.
6-Bromo-8-(trifluoromethyl)chroman-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties.
6-Bromo-8-(trifluoromethyl)chroman-4-one: Contains a carbonyl group, which significantly alters its reactivity and biological activity.
Uniqueness
(S)-6-Bromo-8-(trifluoromethyl)chroman-4-amine is unique due to its specific stereochemistry (S)-configuration, which can influence its interaction with biological targets and its overall biological activity
Propiedades
Fórmula molecular |
C10H9BrF3NO |
|---|---|
Peso molecular |
296.08 g/mol |
Nombre IUPAC |
(4S)-6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9BrF3NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1 |
Clave InChI |
JIAGCWGLGNNKFC-QMMMGPOBSA-N |
SMILES isomérico |
C1COC2=C([C@H]1N)C=C(C=C2C(F)(F)F)Br |
SMILES canónico |
C1COC2=C(C1N)C=C(C=C2C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


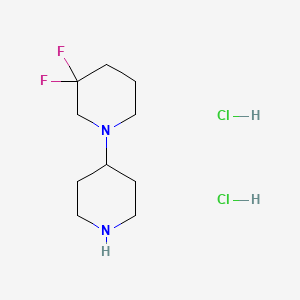
![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
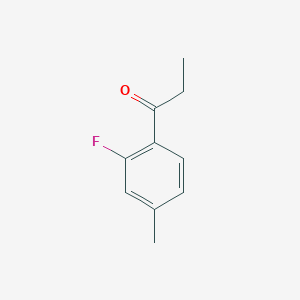
![[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol](/img/structure/B13030085.png)
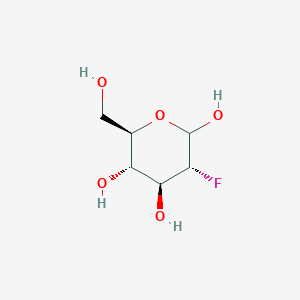
![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)
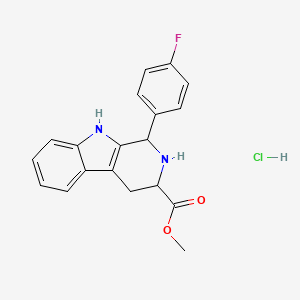
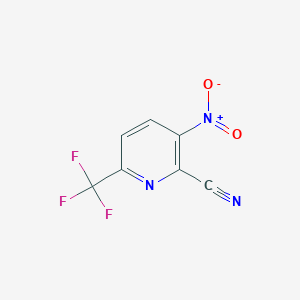
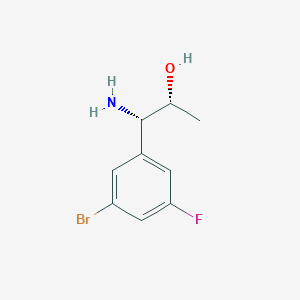
![4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B13030107.png)
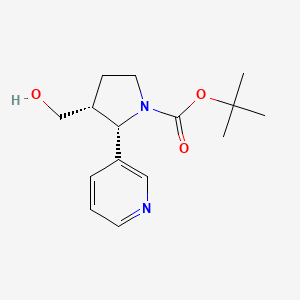
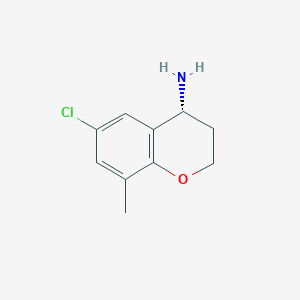
![Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-](/img/structure/B13030119.png)
